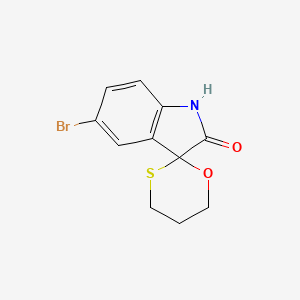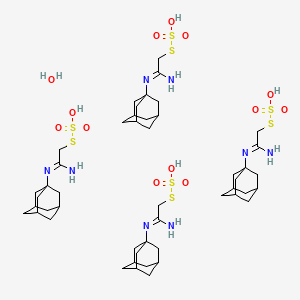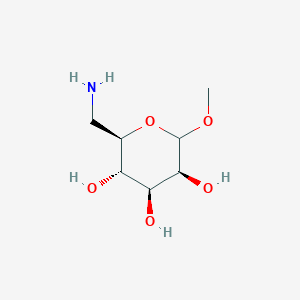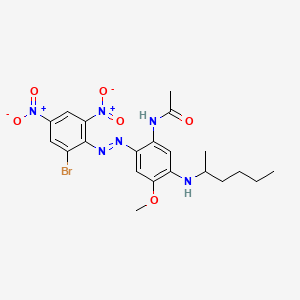
5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]-: is a complex organic compound known for its unique structure and diverse applications. This compound features a brominated dinitrophenyl azo group, a methoxy group, and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- typically involves multiple steps, including the bromination of a dinitrophenyl compound, followed by azo coupling and subsequent functionalization with methoxy and amino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and azo coupling reactions, utilizing efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups, which can further react to form different products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new azo dyes and pigments. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other specialty chemicals, contributing to various manufacturing processes.
作用機序
The mechanism by which ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The brominated dinitrophenyl azo group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.
類似化合物との比較
N,N-Dimethylformamide (DMF): A versatile solvent used in organic synthesis.
N,N-Dimethylacetamide (DMAc): Similar to DMF, used as a solvent and reagent in various chemical reactions.
Aziridines: Nitrogen-containing compounds used in polymerization reactions.
Azetidines: Another class of nitrogen-containing compounds with applications in polymer chemistry.
Uniqueness: ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
65916-13-4 |
|---|---|
分子式 |
C21H25BrN6O6 |
分子量 |
537.4 g/mol |
IUPAC名 |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25BrN6O6/c1-5-6-7-12(2)23-18-10-16(24-13(3)29)17(11-20(18)34-4)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-12,23H,5-7H2,1-4H3,(H,24,29) |
InChIキー |
XDLFAHVQHIYZDC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


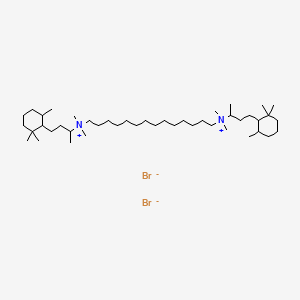

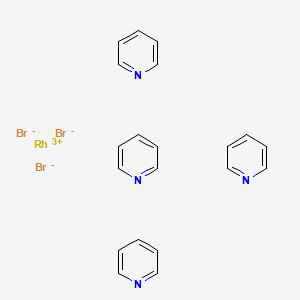
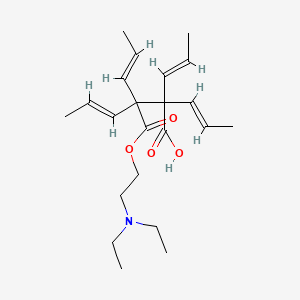
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)

![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
